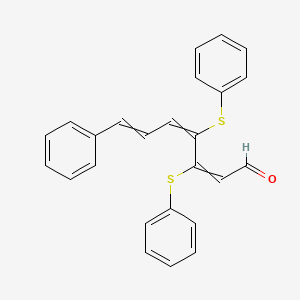
7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal is an organic compound with a complex structure that includes phenyl and phenylsulfanyl groups
Vorbereitungsmethoden
The synthesis of 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds, followed by the introduction of phenyl and phenylsulfanyl groups under specific reaction conditions. Industrial production methods would likely involve optimizing these steps for higher yield and purity.
Analyse Chemischer Reaktionen
7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing more complex molecules.
Biology: It may have biological activity that can be explored for therapeutic purposes.
Medicine: Its unique structure could be investigated for drug development.
Industry: It can be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal include other phenyl and phenylsulfanyl-containing compounds. What sets it apart is its specific arrangement of these groups, which can result in unique chemical and physical properties. Examples of similar compounds include:
- 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienone
- 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienamine
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
647010-39-7 |
|---|---|
Molekularformel |
C25H20OS2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
7-phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C25H20OS2/c26-20-19-25(28-23-16-8-3-9-17-23)24(27-22-14-6-2-7-15-22)18-10-13-21-11-4-1-5-12-21/h1-20H |
InChI-Schlüssel |
HYUOIZDEOIAPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C(=CC=O)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


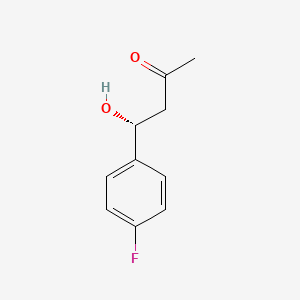
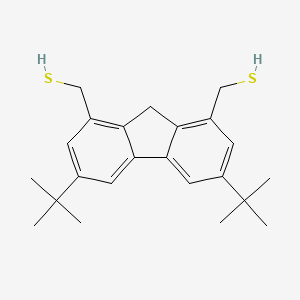
![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
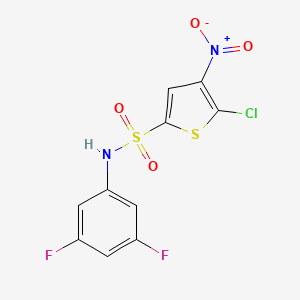
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
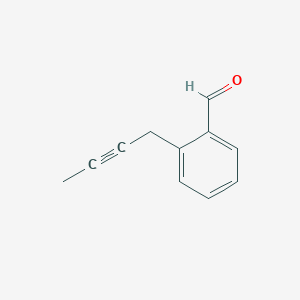
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
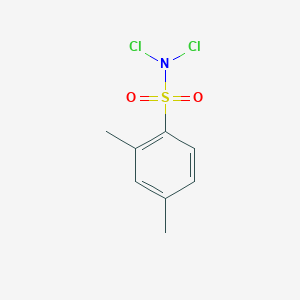
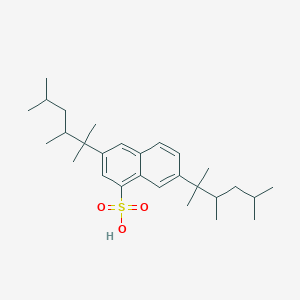
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)

